molecular formula C21H24N2O2S B304041 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

Cat. No. B304041
M. Wt: 368.5 g/mol
InChI Key: KNMLWMOAXPPKEB-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the central nervous system and play an important role in regulating neuronal activity. DPCPX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide acts as a competitive antagonist of the adenosine A1 receptor. Adenosine A1 receptors are widely distributed in the central nervous system and play an important role in regulating neuronal activity. By blocking the adenosine A1 receptor, 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide inhibits the inhibitory effects of adenosine on neuronal activity, leading to increased neuronal activity.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has also been shown to decrease the release of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegeneration.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has a number of advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for precise manipulation of adenosine signaling pathways. 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide is also relatively stable and can be easily synthesized in large quantities. However, one limitation of 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are a number of future directions for research on 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide. One area of interest is the potential therapeutic applications of 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is the development of novel analogs of 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide with improved pharmacokinetic properties and selectivity for the adenosine A1 receptor. Finally, further research is needed to elucidate the exact mechanisms underlying the neuroprotective and cognitive-enhancing effects of 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide.

Synthesis Methods

3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 2-thiophenecarboxaldehyde with 1-piperidinylcarbonyl chloride to form 2-(2-thienyl)-1-piperidinylcarbonyl chloride. This intermediate is then reacted with 3,4-dimethylaniline to form 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide.

Scientific Research Applications

3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to exhibit neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

Product Name

3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

3,4-dimethyl-N-[(Z)-3-oxo-3-piperidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H24N2O2S/c1-15-8-9-17(13-16(15)2)20(24)22-19(14-18-7-6-12-26-18)21(25)23-10-4-3-5-11-23/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,22,24)/b19-14-

InChI Key

KNMLWMOAXPPKEB-RGEXLXHISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)N3CCCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.